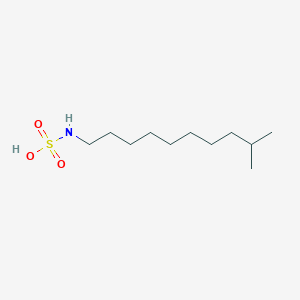

(9-Methyldecyl)sulfamic acid

Description

Contextualization within N-Alkyl Sulfamic Acid Chemistry

(9-Methyldecyl)sulfamic acid belongs to the class of N-alkyl sulfamic acids. These are derivatives of sulfamic acid (H₃NSO₃), a unique compound that exists as a zwitterion in its solid state. rsc.orgwalshmedicalmedia.com The nitrogen atom in sulfamic acid can be substituted with one or two alkyl groups to form N-alkyl or N,N-dialkyl sulfamic acids, respectively. These compounds are noted for their acidic properties, with pKa values that can be tuned by the nature of the alkyl substituent. scielo.brsharif.edu The presence of the long, branched alkyl chain in this compound suggests it would have distinct solubility and steric properties compared to simpler alkyl sulfamic acids.

N-alkylated sulfamic acids are recognized for their potential as metal extractants and as precursors to super-acidic ionic liquids. rsc.orgsolvomet.eu The synthesis of these compounds can be achieved through the reaction of the corresponding amine with a sulfonating agent like chlorosulfonic acid. rsc.org

Significance of Sulfamic Acid Derivatives in Contemporary Chemical and Biochemical Research

Sulfamic acid and its derivatives have garnered significant interest in various research areas due to their versatility. They are employed as catalysts in a range of organic transformations, including esterification, the Biginelli condensation for the synthesis of dihydropyrimidinones, and the preparation of quinoline-4-carboxylic acid derivatives. walshmedicalmedia.comscielo.brcore.ac.uk Their use as solid acid catalysts is often highlighted as a "green" alternative to conventional liquid acids, offering advantages such as ease of separation and recyclability. walshmedicalmedia.comresearchgate.net

In the realm of biochemistry and medicinal chemistry, sulfamate (B1201201) derivatives have been investigated for a wide array of therapeutic applications. They are found in the structures of antibiotics, HIV reverse transcriptase and protease inhibitors, anticancer drugs, and antiepileptic agents. wikipedia.org Recently, certain sulfamate derivatives have shown potent inhibitory effects on the urease enzyme, a target for combating infections by ureolytic bacteria like Helicobacter pylori. nih.gov

Overview of Current Research Trajectories for Alkyl Sulfamic Acids

Current research on alkyl sulfamic acids is following several promising trajectories. One major area of focus is their application as organocatalysts. scielo.br Researchers are exploring their use in multicomponent reactions to synthesize complex molecules, including those with long fatty chains. scielo.br The ability to tailor the acidity and solubility of these catalysts by modifying the alkyl group makes them attractive for a variety of synthetic challenges. scielo.br

Another significant research direction is the development of novel ionic liquids from N-alkylated sulfamic acids. rsc.orgsolvomet.eu These compounds can be protonated to form super-acidic ionic liquids that are less volatile and easier to handle than traditional super acids like fluorosulfonic acid. rsc.org These ionic liquids show promise in areas such as metal leaching and processing. solvomet.eu

Furthermore, the use of sulfamic acid and its derivatives in materials science is being explored, for instance, in the functionalization of inorganic materials to create novel catalysts. mdpi.com

Research Gaps and Future Perspectives for this compound

The most significant aspect of the current state of knowledge regarding this compound is the profound research gap. While its existence and biological role as a kairomone are noted, there is a lack of published studies on its specific chemical properties, synthesis, and potential applications. ebi.ac.ukebi.ac.uk

The future perspectives for research on this compound are therefore wide open and can be guided by the research on other long-chain alkyl sulfamic acids. Key areas for future investigation could include:

Synthesis and Characterization: Developing an efficient synthetic route to produce this compound in quantities sufficient for detailed study. This would be followed by a thorough characterization of its physical and chemical properties, including its pKa, solubility in various solvents, and thermal stability.

Catalytic Activity: Investigating its potential as an organocatalyst, particularly in reactions involving non-polar substrates, where its long alkyl chain could enhance solubility and catalytic efficiency.

Biochemical and Ecological Roles: Further exploring its function as a kairomone in the Daphnia pulex ecosystem. Understanding the specific interactions it mediates could provide valuable insights into chemical ecology.

Material Science Applications: Exploring its use as a surfactant or as a functional group in the creation of new materials, leveraging its amphiphilic nature.

Structure

3D Structure

Properties

Molecular Formula |

C11H25NO3S |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

9-methyldecylsulfamic acid |

InChI |

InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15) |

InChI Key |

GAYAKNYWWOBJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCNS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methyldecyl Sulfamic Acid and Its Structural Analogs

Direct Sulfamation of Alkyl Amines

Direct sulfamation is the most common and straightforward approach for synthesizing N-alkylsulfamic acids. atamanchemicals.com This involves the reaction of an amine with an electrophilic sulfur trioxide (SO₃) source. The dominant reactivity of amines is their nucleophilicity, which allows them to react with sulfonyl-containing reagents. wikipedia.org

The reaction of amines with sulfur trioxide complexes is a widely employed method for sulfamation. atamanchemicals.com Sulfur trioxide itself is a highly reactive electrophile, but its reactivity can be moderated by forming complexes with various amines or amides, such as pyridine (B92270), trimethylamine, or triethylamine. nih.govdatapdf.com These complexes serve as milder sulfating agents, which can prevent unwanted side reactions. wikipedia.org

The general reaction for the synthesis of (9-Methyldecyl)sulfamic acid would involve treating 9-methyldecylamine with a chosen SO₃ complex, such as SO₃-pyridine or SO₃·NMe₃, often in an anhydrous solvent like methanol (B129727) or with excess pyridine serving as the reaction medium. atamanchemicals.comdatapdf.com SO₃-pyridine is frequently used for the sulfamation of primary amines. researchgate.net The reaction proceeds via nucleophilic attack of the amine on the sulfur atom of the complex.

Table 1: Common Sulfur Trioxide-Amine Complexes for Sulfamation

| Complex Name | Formula | Typical Application | Reference |

|---|---|---|---|

| Sulfur trioxide-pyridine | SO₃·C₅H₅N | General sulfamation of primary amines. researchgate.net | datapdf.comresearchgate.net |

| Sulfur trioxide-trimethylamine | SO₃·N(CH₃)₃ | Sulfation of alcohols and sulfamation of amines. datapdf.com | nih.govdatapdf.com |

| Sulfur trioxide-triethylamine | SO₃·N(CH₂CH₃)₃ | Used for sulfation of alcohols. researchgate.net | researchgate.net |

This table is generated based on information from multiple sources.

Chlorosulfonic acid (ClSO₃H) is another powerful and versatile reagent for the synthesis of sulfamic acids. rsc.orgpageplace.de It reacts readily with primary and secondary amines to yield the corresponding N-alkylsulfamic acid and hydrogen chloride. rsc.org The synthesis of this compound using this method would involve the careful addition of 9-methyldecylamine to chlorosulfonic acid, potentially using an inert solvent such as chloroform (B151607) or dichloromethane (B109758), often at reduced temperatures to control the reaction's exothermicity. datapdf.comrsc.orgpageplace.de

While effective, this method is generally more vigorous than using SO₃-amine complexes. wikipedia.org In the synthesis of aromatic sulfonyl chlorides, chlorosulfonic acid is often used in large excess without an additional solvent. pageplace.de

Table 2: Comparison of Direct Sulfamation Reagents

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| SO₃-Amine Complexes | Milder reaction conditions, higher selectivity, reduced side reactions. wikipedia.org | May require preparation of the complex; can be more expensive. wikipedia.org | atamanchemicals.comdatapdf.com |

| Chlorosulfonic Acid | Highly reactive, readily available, high conversion. pageplace.de | Vigorous reaction, produces corrosive HCl gas, potential for side reactions. rsc.orgpageplace.de | rsc.orgpageplace.de |

This table is generated based on information from multiple sources.

Alternative Synthetic Routes for Sulfamic Acid Derivatives

An alternative preparation method for sulfamic acids involves the treatment of isocyanates or urethanes with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). atamanchemicals.com For example, reacting an alkyl isocyanate with sulfuric acid can yield the corresponding N-alkylsulfamic acid. Another important precursor is chlorosulfonyl isocyanate (CSI), which can be used to synthesize a variety of sulfamoyl compounds, including N-acyl-substituted sulfamides. researchgate.net These methods, however, often require strongly acidic conditions and may not be compatible with sensitive substrates. bham.ac.uk

The reaction of hydroxylamines or amine N-oxides with sulfur dioxide represents another synthetic pathway to sulfamic acids. atamanchemicals.com For instance, certain amine N-oxides react with sulfur dioxide to form substituted sulfamic acids, a reaction that may proceed through a free-radical mechanism. cdnsciencepub.comresearchgate.net Similarly, the reaction between hydroxylamine (B1172632) and sulfur dioxide can produce sulfamic acid. researchgate.net This route offers a way to form sulfamic acids from different oxidation states of nitrogen precursors.

Preparation of Halogenated this compound Derivatives

The synthesis of halogenated sulfamic acid derivatives is an area of interest, particularly for applications such as electrolytes in electrochemical devices. google.comgoogle.com Methods for preparing these compounds can be applied to produce halogenated versions of this compound.

Two primary strategies can be envisioned:

Starting with a Halogenated Precursor : A halogenated version of 9-methyldecylamine could be synthesized first, followed by direct sulfamation using the methods described in section 2.1. The synthesis of halogenated amides can serve as a route to chiral β-amino acids, indicating that halogenated amine precursors are synthetically accessible. db-thueringen.de

Direct Halogenation : A second approach involves the direct halogenation of the this compound product or a suitable intermediate. For example, processes have been developed for the aqueous halogenation of olefin sulfides to produce halogenated sulfonyl halides, demonstrating that C-X bonds can be formed in the presence of sulfur-containing functional groups. google.com

Patents describe the preparation of various halogenated sulfamic acid derivatives, including those with fluorine or chlorine, by reacting halosulfuric acids with compounds like isocyanates or by using SO₃ complexes with halogenated amine precursors. google.comgoogle.com

Optimized Synthesis Parameters and Yield Enhancement Strategies

The synthesis of this compound, a branched-chain alkylsulfamic acid, can be approached through several synthetic routes, primarily involving the sulfonation of the corresponding primary amine, 9-methyldecylamine. Optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions. The following sections detail key parameters and strategies for yield enhancement based on established methodologies for the synthesis of analogous long-chain and branched-chain alkylsulfamic acids.

A prevalent method for the synthesis of N-alkylated sulfamic acids involves the reaction of a primary amine with a sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide complex. The general reaction is as follows:

R-NH₂ + SO₃ → R-NHSO₃H

For the specific synthesis of this compound, 9-methyldecylamine would serve as the primary amine precursor. The optimization of this synthesis hinges on the careful control of several reaction conditions.

Key Synthesis Parameters:

The efficiency of the sulfonation of long-chain amines is highly dependent on parameters such as temperature, solvent, stoichiometry of reactants, and the nature of the sulfonating agent.

| Parameter | Optimized Range/Condition | Rationale and Research Findings |

| Temperature | 0 - 25 °C (initial addition); 25 - 80 °C (reaction) | The sulfonation reaction is often exothermic. Initial cooling is critical to control the reaction rate and prevent side product formation. A Chinese patent suggests a reaction temperature range of 25-80 °C for the synthesis of various sulfamic acids from primary amines and sultones, indicating that moderate temperatures are suitable for the reaction to proceed to completion. google.com |

| Solvent | Aprotic, non-polar solvents (e.g., Dichloromethane, Toluene) | The use of an inert aprotic solvent is crucial to prevent unwanted side reactions with the highly reactive sulfonating agent. Solvents like dichloromethane or toluene (B28343) are often employed to facilitate heat transfer and ensure a homogenous reaction mixture. |

| Reactant Stoichiometry | Slight excess of sulfonating agent (1.05 - 1.2 equivalents) | A slight molar excess of the sulfonating agent is typically used to ensure the complete conversion of the primary amine. However, a large excess should be avoided to minimize the formation of impurities and simplify the purification process. |

| Reaction Time | 4 - 24 hours | The reaction time is dependent on the reactivity of the specific amine and the reaction temperature. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. A patent for the synthesis of related sulfamic acids indicates reaction times in the range of 4 to 24 hours. google.com |

| Sulfonating Agent | Sulfur trioxide-pyridine complex, Chlorosulfonic acid | Sulfur trioxide-pyridine complex is a milder and more selective sulfonating agent compared to neat sulfur trioxide, which helps in preventing charring and other side reactions with complex organic molecules. Chlorosulfonic acid is also a common reagent for this transformation. scielo.br |

Interactive Data Table: Optimized Reaction Conditions for N-Alkylated Sulfamic Acid Synthesis

The following table presents a summary of optimized parameters for the synthesis of N-alkylated sulfamic acids, which can be adapted for the synthesis of this compound.

| Parameter | Value |

| Temperature | 25-80 °C |

| Solvent | Dichloromethane |

| Reactant Molar Ratio (Amine:Sulfonating Agent) | 1:1.1 |

| Reaction Time | 12 hours |

Yield Enhancement Strategies:

Several strategies can be employed to enhance the yield and purity of this compound.

Controlled Addition of Reagents: The slow, dropwise addition of the sulfonating agent to the solution of the amine at a low temperature is paramount. This helps to dissipate the heat generated during the exothermic reaction and maintain better control over the reaction, thereby minimizing the formation of byproducts.

Use of Milder Sulfonating Agents: Employing sulfur trioxide complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-triethylamine complex, can significantly improve the selectivity of the reaction and lead to higher yields of the desired product with fewer impurities compared to more aggressive reagents like oleum or neat sulfur trioxide.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, for instance, under nitrogen or argon, can prevent the oxidation of the amine and other sensitive functional groups, which is particularly important when dealing with long-chain alkyl compounds that might be more susceptible to oxidation at elevated temperatures.

Efficient Purification: The purification of the crude product is a critical step in obtaining a high yield of pure this compound. A common method involves the crystallization of the product from a hot aqueous solution. As described in a patent for the purification of sulfamic acid, the crude reaction product can be dissolved in hot water, followed by cooling to precipitate the purified acid, leaving impurities in the mother liquor. google.com The efficiency of this process can be further enhanced by optimizing the crystallization solvent and temperature profile.

Catalyst Use in Analogous Reactions: While not directly applicable to the sulfonation of amines, it is noteworthy that in the reaction of sulfamic acid with alcohols, the use of catalysts like urea (B33335) has been shown to improve reaction outcomes. wikipedia.org This suggests that for specific synthetic routes to this compound, catalytic approaches could be explored to enhance reaction rates and yields.

By carefully controlling these optimized synthesis parameters and implementing effective yield enhancement strategies, the preparation of this compound can be achieved with high efficiency and purity.

Chemical Reactivity and Mechanistic Studies of 9 Methyldecyl Sulfamic Acid

Acidic Properties and Protonation Equilibria in Various Media

The acidic nature of N-alkyl sulfamic acids is a defining characteristic of their chemical behavior. This acidity stems from the proton on the nitrogen atom, which is rendered acidic by the strongly electron-withdrawing sulfonyl group.

Table 1: Acidity of Sulfamic Acid

| Compound | Ka | pKa |

|---|---|---|

| Sulfamic Acid | 0.101 | 0.995 - 1.0 |

Data sourced from multiple references. sciencemadness.orgwikipedia.orgatamanchemicals.comatamanchemicals.com

In the solid state and in polar solvents, sulfamic acid and its derivatives exist predominantly in a zwitterionic form (+H₃NSO₃⁻) rather than the neutral tautomer (H₂NSO₂(OH)). wikipedia.orgresearchgate.netysu.am Neutron diffraction studies have confirmed this structure, showing three hydrogen atoms bonded to the nitrogen atom. wikipedia.orgatamanchemicals.com The S-N bond length of 1.77 Å is consistent with a single bond, further supporting the zwitterionic structure. wikipedia.orgatamanchemicals.comchemeurope.com

This zwitterionic nature is critical to its reactivity and stability. wikipedia.orgiu.edu For instance, theoretical studies have shown that while the neutral form may be slightly favored in the gas phase, the zwitterion is significantly more stable in a condensed dielectric medium. ysu.am This stability makes solid sulfamic acid easy to handle and non-corrosive, while its ability to act as a proton donor in solution underpins its catalytic activity. researchgate.net The zwitterionic form is considered the reactive species in hydrolysis reactions. iu.edu Strongly polarized zwitterionic compounds can be highly reactive and serve as transient intermediates in catalysis. wikipedia.org

Hydrolytic Stability and Decomposition Pathways

While crystalline sulfamic acid is indefinitely stable under normal storage conditions, its aqueous solutions undergo slow hydrolysis to form ammonium bisulfate. sciencemadness.orgwikipedia.orgatamanchemicals.com

Reaction: H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻

This hydrolysis is significantly accelerated by increased temperature and lower pH (higher acid concentration). atamanchemicals.comatamanchemicals.comchemone.com At room temperature, dilute solutions are stable for extended periods, but at elevated temperatures, the decomposition is rapid. atamanchemicals.comatamanchemicals.comchemone.com If concentrated solutions are heated in non-vented containers, the runaway hydrolysis can generate enough steam to cause an explosion. chemone.com

Upon heating to its melting point of 205°C, sulfamic acid begins to decompose, and at higher temperatures, it breaks down into water, sulfur trioxide, sulfur dioxide, and nitrogen. sciencemadness.orgwikipedia.orgatamankimya.comatamanchemicals.com

Electrophilic and Nucleophilic Reaction Pathways Involving the Sulfamic Acid Moiety

The sulfamic acid group can participate in a variety of reactions, acting as both a nucleophile and a substrate for electrophilic attack.

Reactions with Nitrogen-Containing Compounds:

With nitrous acid (HNO₂), sulfamic acid reacts to produce nitrogen gas and sulfuric acid. sciencemadness.orgwikipedia.orgatamanchemicals.comguidechem.com

Reaction: HNO₂ + H₃NSO₃ → H₂SO₄ + N₂ + H₂O

With concentrated nitric acid (HNO₃), it yields nitrous oxide (N₂O) and sulfuric acid. sciencemadness.orgwikipedia.orgatamanchemicals.comguidechem.com

Reaction: HNO₃ + H₃NSO₃ → H₂SO₄ + N₂O + H₂O

Reactions with Halogens and Oxidizing Agents:

The reaction with excess hypochlorite ions (HClO) reversibly forms N-chlorosulfamate and N,N-dichlorosulfamate ions. wikipedia.orgatamanchemicals.com This reactivity allows sulfamic acid to be used as a hypochlorite scavenger. wikipedia.orgatamanchemicals.comatamanchemicals.com

It also reacts with other oxidizing agents like potassium chlorate. guidechem.com

Reactions with Alcohols:

When heated, sulfamic acid reacts with alcohols to form the corresponding organosulfate ammonium salts. wikipedia.orgatamanchemicals.comatamanchemicals.com This reaction is milder than using reagents like chlorosulfonic acid and does not sulfonate aromatic rings. wikipedia.orgatamanchemicals.com The presence of urea (B33335) can catalyze this reaction. wikipedia.orgatamanchemicals.com Without a catalyst, the reaction with ethanol (B145695) does not proceed at temperatures below 100°C. wikipedia.orgatamanchemicals.com

General Reaction: ROH + H₂NSO₃H → ROS(O)₂O⁻ + NH₄⁺

Reaction Mechanisms in Catalytic Applications

Sulfamic acid is an effective solid acid catalyst for various organic reactions, most notably esterification. researchgate.netcore.ac.ukcookechem.com Its advantages include being non-volatile, non-corrosive, and easy to handle. researchgate.net The specific catalytic properties are attributed to its zwitterionic nature. researchgate.net

In the esterification of free fatty acids, for example, sulfamic acid acts as a Brønsted acid catalyst. The likely mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfamic acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the final ester product and regenerate the catalyst.

Studies have shown that sulfamic acid can efficiently catalyze the synthesis of fatty acid methyl and ethyl esters, with high yields obtained under optimized conditions of temperature and catalyst concentration. researchgate.netcore.ac.uk However, the catalyst's activity can decrease upon reuse due to partial hydrolysis from the water produced during the esterification reaction. core.ac.uk

Computational Chemistry and Theoretical Investigations of 9 Methyldecyl Sulfamic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule. By solving approximations of the Schrödinger equation, these methods determine the lowest energy conformation, known as the optimized geometry, which is crucial for understanding the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies on Sulfamic Acid Systems

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and properties of molecules like (9-Methyldecyl)sulfamic acid.

Research Findings: Studies on various N-alkyl and N-cycloalkyl sulfamic acids have successfully employed DFT methods, often using the B3LYP functional with a 6-31++G(d,p) basis set, to calculate properties like acidity (pKa) in both gas and aqueous phases. sharif.edusharif.edu These calculations typically involve thermodynamic cycles to determine the free energy of dissociation. sharif.edu The results consistently show that sulfamic acids are strong acids. sharif.edu For a molecule like this compound, the long, flexible nonyl group would present a significant conformational challenge, but DFT could be used to identify the most stable conformers and their relative energies. Furthermore, periodic DFT calculations have been used to model the crystal structure, intermolecular interactions, and pressure-induced phase transitions in solid sulfamic acid, demonstrating the method's versatility.

Table 4.1.1: DFT-Calculated Properties of Representative Sulfamic Acids

| Compound | Methodology | Calculated Property | Value | Source |

|---|---|---|---|---|

| N-methylsulfamic acid | B3LYP/6-31++G(d,p) | pKa (aqueous) | -1.55 | sharif.edu |

| N-ethylsulfamic acid | B3LYP/6-31++G(d,p) | pKa (aqueous) | -1.63 | sharif.edu |

| Cyclohexylsulfamic acid | B3LYP/6-31++G(d,p) | pKa (aqueous) | -1.90 | scielo.br |

| Sulfamic acid | DFT/B3LYP | Dipole Moment (gas phase) | 3.07 Debye | ufms.br |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The sulfamic acid moiety (–NHSO₃H) is rich in hydrogen bond donors (N-H) and acceptors (S=O), leading to complex intermolecular interactions that define its solid-state structure and solution behavior.

Application of Atoms in Molecules (AIM) Theory for Molecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful model for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ). wikipedia.orgias.ac.in By locating critical points in the electron density, AIM provides a quantitative description of interactions like hydrogen bonds. e-bookshelf.de

Research Findings: AIM has been effectively used to investigate the nature and strength of hydrogen bonds in systems like sulfamic acid-water and sulfamic acid-urea complexes. researchgate.net The theory analyzes parameters at the bond critical point (BCP) between interacting atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). mdpi.com For hydrogen bonds, a positive ∇²ρ(r) and a small ρ(r) are indicative of closed-shell interactions, which is typical for H-bonds. The total electron energy density (H(r)) at the BCP can help distinguish between stronger (more covalent character, H(r) < 0) and weaker (more electrostatic character, H(r) > 0) hydrogen bonds. In this compound, AIM would be invaluable for characterizing the N-H···O hydrogen bonding network between molecules and quantifying the weaker C-H···O interactions involving the long alkyl chain.

Table 4.2.1: AIM Topological Parameters for Hydrogen Bonds in a Sulfamic Acid Dimer

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| N-H···O | 0.031 | 0.112 | -0.002 | Strong, partially covalent |

| C-H···O | 0.009 | 0.035 | +0.001 | Weak, electrostatic |

Note: Data are representative values for analogous systems based on AIM criteria. mdpi.comsapub.org

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures, providing a powerful complement to experimental characterization. By calculating vibrational frequencies or nuclear magnetic shieldings, it is possible to simulate IR, Raman, and NMR spectra.

Research Findings: DFT calculations have been shown to accurately reproduce the vibrational spectra of sulfamic acid. ufms.br Theoretical calculations can help assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as N-H stretching, S=O symmetric and asymmetric stretching, and various bending modes. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be computed and compared with experimental data to confirm molecular structure. scielo.brnih.gov For this compound, computational spectroscopy would be essential for interpreting its complex spectra, particularly for assigning the numerous overlapping signals from the long alkyl chain in its ¹H and ¹³C NMR spectra.

Table 4.3.1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Sulfamic Acid

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Source |

|---|---|---|---|

| N-H Stretching | 3291 | 3496 | mdpi.com |

| S=O Asymmetric Stretch | 1282 | 1354 | scielo.br |

| S=O Symmetric Stretch | 1060 | 1075 | mdpi.com |

| S-N Stretch | 770 | 785 | mdpi.com |

Note: Calculated values are often scaled to better match experimental data.

Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com The zwitterionic nature of sulfamic acid in its crystalline form contributes to its notable NLO activity. researchgate.net

Research Findings: Sulfamic acid is a known NLO material, and its properties have been studied both experimentally and computationally. researchgate.netrasayanjournal.co.in Theoretical calculations, often using DFT and time-dependent DFT (TD-DFT), can predict NLO parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ), which are molecular measures of the second- and third-order NLO response, respectively. nih.govbohrium.com Studies on sulfamic acid have investigated how doping or co-crystallization can enhance these properties. For this compound, computational modeling could predict its intrinsic NLO response. The long alkyl chain might influence crystal packing, which in turn would significantly affect the bulk NLO properties of the material.

Table 4.4.1: NLO Properties of Sulfamic Acid and Derivatives

| Compound | Property | Value | Source |

|---|---|---|---|

| Thiourea Sulfamic Acid | SHG Efficiency | Confirmed by Kurtz powder technique | rasayanjournal.co.in |

| Sulfamic Acid | Third-order susceptibility (χ³) | 1.735 × 10⁻⁷ esu | researchgate.net |

| NaCl-doped Sulfamic Acid | Third-order susceptibility (χ³) | 2.143 × 10⁻⁷ esu | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with different solvent environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable and transient conformations.

The conformational analysis of this compound is crucial for understanding its structure-activity relationships. The long, branched alkyl chain, the (9-methyldecyl) group, introduces a significant degree of freedom, leading to a multitude of possible conformations. MD simulations can map these conformational states and determine their relative energies and probabilities of occurrence. Key dihedral angles within the decyl chain and at the junction with the sulfamic acid group are monitored to characterize the conformational landscape.

Solvent interactions play a critical role in the behavior of this compound in different chemical and biological environments. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into solvation energies, the structure of the solvation shell, and the dynamics of solvent exchange. For instance, in an aqueous environment, the polar sulfamic acid head would be expected to form strong hydrogen bonds with water molecules, while the nonpolar alkyl tail would favor hydrophobic interactions.

Key Research Findings from Molecular Dynamics Simulations:

While specific peer-reviewed molecular dynamics studies on this compound are not widely available, general principles derived from simulations of similar long-chain alkyl sulfonates and sulfamates can be extrapolated. These studies often reveal a high degree of conformational flexibility in the alkyl chain, with a tendency to adopt folded or coiled structures in aqueous solution to minimize the exposure of the hydrophobic tail to water. The sulfamic acid group remains heavily hydrated, anchoring that end of the molecule at the solvent interface.

Table 1: Representative Conformational States of a Long-Chain Alkyl Sulfamate (B1201201) in Aqueous Solution (Hypothetical Data)

| Conformational State | End-to-End Distance (Å) | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |

| Extended | 15.2 | 4.8 | 450 |

| Bent | 10.5 | 3.9 | 410 |

| Folded | 7.8 | 3.2 | 380 |

This table presents hypothetical data based on general principles of long-chain amphiphile behavior in water, as specific data for this compound is not available.

Molecular Docking Simulations for Understanding Target Interactions in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to explore its potential binding modes and affinities with various biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery and molecular biology research. nih.gov

The process of molecular docking involves two main steps: sampling of the conformational space of the ligand and the binding site, and scoring the resulting poses to estimate the binding affinity. The long, flexible alkyl chain of this compound presents a challenge for docking algorithms due to the large number of rotatable bonds. Advanced sampling techniques are often required to adequately explore the conformational space and identify the most favorable binding poses.

The sulfamic acid moiety is a key feature for target interactions, as it can act as a hydrogen bond donor and acceptor, and its acidic nature allows for the formation of salt bridges with positively charged residues in a binding pocket. The (9-methyldecyl) tail can engage in hydrophobic and van der Waals interactions with nonpolar regions of the target protein.

Potential Research Targets and Docking Insights:

While there are no specific published docking studies for this compound, its structural motifs suggest potential interactions with various classes of proteins. For example, sulfamates have been investigated as inhibitors of steroid sulfatase and carbonic anhydrase. why.grwhy.gr Docking studies of similar sulfamate-containing molecules into the active sites of these enzymes have revealed key interactions that could be extrapolated to this compound.

Table 2: Hypothetical Molecular Docking Results of this compound with a Generic Enzyme Active Site

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | Arg120, His94 | Salt bridge, Hydrogen bond |

| 2 | -8.2 | Leu205, Val150 | Hydrophobic |

| 3 | -7.9 | Phe100, Trp210 | Pi-alkyl, Hydrophobic |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. Specific data for this compound is not available in published literature.

Role of 9 Methyldecyl Sulfamic Acid in Organic Synthesis and Catalysis

Catalytic Applications of N-Alkyl Sulfamic Acids

N-alkyl sulfamic acids are valued for their convenient acidity and straightforward synthesis. scielo.br They serve as effective organocatalysts, avoiding the risk of metal contamination, and are generally stable, inexpensive, and compatible with simple reaction conditions. scielo.brresearchgate.net

Esterification Reactions, Including Fatty Acid Alkyl Ester Synthesis

Sulfamic acid is an efficient catalyst for esterification, a fundamental reaction in organic chemistry. researchgate.net It has demonstrated high potential in the synthesis of fatty acid alkyl esters, such as fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs), which are components of biodiesel. researchgate.net In one study, using sulfamic acid as a catalyst for the esterification of various fatty acids with ethanol (B145695) resulted in yields between 91.2% and 97.7%. researchgate.net

The catalytic activity in esterification is influenced by the alkyl chain length of both the alcohol and the fatty acid, which can be attributed to steric and polar effects. aston.ac.ukacs.org Given its long alkyl chain, (9-methyldecyl)sulfamic acid would be expected to show good solubility in the nonpolar reaction media typical for fatty acid esterification, potentially enhancing its catalytic efficiency.

Table 1: Catalytic Efficiency of Sulfamic Acid in the Esterification of Different Fatty Acids with Ethanol

| Fatty Acid | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Lauric Acid | 8 | 97.7 |

| Myristic Acid | 8 | 96.4 |

| Palmitic Acid | 8 | 94.2 |

| Stearic Acid | 8 | 91.2 |

Data sourced from a study on the esterification of free fatty acids using sulfamic acid as a catalyst. researchgate.net

Functional Group Protections and Deprotections

Sulfamic acid is utilized in acid-catalyzed reactions for the protection and deprotection of functional groups. scielo.br Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for selective reactions elsewhere in the molecule. wikipedia.org For instance, the sulfamate (B1201201) functional group itself can be protected. To enhance stability, particularly towards bases, both protons on the sulfamate nitrogen can be replaced with protecting groups like 4-methoxybenzyl or 2,4-dimethoxybenzyl. nih.govresearchgate.net These N-protected sulfamates are stable against oxidizing and reducing agents, as well as bases and nucleophiles, making them suitable for complex syntheses. nih.govresearchgate.net The deprotection can then be achieved under acidic conditions. nih.govresearchgate.net

Specific Organic Transformations (e.g., Beckmann Rearrangement, Michael Addition)

The parent compound, sulfamic acid, is known to catalyze several important organic transformations. scielo.br

Beckmann Rearrangement: This is an acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgscienceinfo.com The reaction is of significant industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. wikipedia.orgscienceinfo.com The mechanism involves protonation of the oxime's hydroxyl group by an acid catalyst, followed by the migration of the alkyl group that is anti-periplanar to the leaving group. jk-sci.com Strong Brønsted or Lewis acids are typically required, and sulfamic acid and its derivatives fit this role. scielo.brjk-sci.com

Michael Addition: Sulfamic acid is a reliable catalyst for promoting Michael additions. researchgate.netresearchgate.net The aza-Michael addition, which involves the conjugate addition of amines to α,β-unsaturated compounds, is a key carbon-nitrogen bond-forming reaction. nih.gov Catalysts like silica (B1680970) sulfuric acid, a heterogeneous analogue, have been shown to be highly efficient for these reactions under solvent-free conditions. nih.gov Given their acidic nature, N-alkyl sulfamic acids are expected to be effective catalysts for this transformation.

Multicomponent Reactions (e.g., α-aminophosphonates, Biginelli Condensations)

N-alkyl sulfamic acids have proven to be effective catalysts in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. scielo.brresearchgate.net

α-Aminophosphonates Synthesis: The Kabachnik-Fields reaction is a classic MCR for synthesizing α-aminophosphonates, which are important analogues of α-amino acids with diverse biological activities. rgmcet.edu.in This reaction involves the condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound. rgmcet.edu.in Sulfamic acid has been successfully used as a catalyst for this reaction, providing high yields under solvent-free conditions. rgmcet.edu.in

Biginelli Condensations: This is another well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. scielo.brtaylorandfrancis.com N-alkylated sulfamic acid derivatives have been extensively studied as organocatalysts for the Biginelli reaction, demonstrating good to excellent yields. scielo.brresearchgate.netresearchgate.netscite.ai For instance, catalysts derived from benzylamine (B48309) and butylamine (B146782) showed significant activity. scielo.brresearchgate.net The reaction is also effective when using long-chain 1,3-dicarbonyl derivatives to produce fatty dihydropyrimidinones. scielo.brresearchgate.netresearchgate.net

Table 2: Performance of N-Alkylated Sulfamic Acid (NSA) Catalysts in the Biginelli Reaction

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Sulfamic Acid (SA) | 10 | 4 | 84 |

| N-butylsulfamic acid | 20 | 4 | 85 |

| N-benzylsulfamic acid | 20 | 4 | 90 |

| N-octylsulfamic acid | 20 | 5 | 82 |

Synthesis of dihydropyrimidinone from methyl acetoacetate, benzaldehyde, and urea. Data adapted from Hack et al. researchgate.net

Use as a Reagent in Novel Chemical Transformations

Currently, the available literature primarily focuses on the catalytic applications of sulfamic acid and its N-alkyl derivatives, where they act as promoters of reactions without being consumed. Information on the use of this compound or related N-alkyl sulfamic acids as stoichiometric reagents in novel chemical transformations is not well-documented. Their primary role remains that of a recyclable, solid acid catalyst. scielo.brresearchgate.net

Development of Heterogeneous Catalytic Systems Utilizing this compound

Sulfamic acid itself is a solid, non-corrosive, and non-volatile compound, often considered a heterogeneous catalyst that can be recovered by simple filtration. scielo.brresearchgate.net This property is a significant advantage in green chemistry. The development of more advanced heterogeneous systems involves immobilizing the catalytic species onto a solid support.

For sulfamic acid and its derivatives, several supports have been explored:

Chitosan (B1678972): N-alkyl sulfamic acid derived from chitosan has been used as a low-cost, bio-based catalyst. scielo.br A dendritic, cross-linked chitosan support has also been functionalized with sulfamic acid groups to create a highly efficient and reusable organocatalyst. rsc.org

Silica: Silica-bonded N-propyl sulfamic acid is another example of a supported catalyst used in various organic reactions. nih.gov

Magnetic Nanoparticles: To facilitate easy recovery, sulfamic acid has been functionalized onto silica-coated magnetic nanoparticles. These catalysts are particularly useful for biodiesel production and can be easily separated from the reaction mixture using a magnet.

The long alkyl chain of this compound could be advantageous in these systems. It could serve as a hydrophobic tether to anchor the acidic group to a polymer or silica support, potentially leading to robust and reusable heterogeneous catalysts with applications in synthesizing fine chemicals and biofuels. aurak.ac.ae

Structure Activity Relationship Sar Studies for 9 Methyldecyl Sulfamic Acid Derivatives

Influence of Alkyl Chain Length and Branching on Chemical Reactivity and Catalytic Efficiency

The chemical reactivity and catalytic performance of N-alkylated sulfamic acids are significantly modulated by the nature of the alkyl substituent. Studies on various N-alkylated sulfamic acids in reactions like the Biginelli multicomponent reaction reveal clear structure-activity relationships. scielo.brresearchgate.net The alkyl chain influences the catalyst's solubility in organic media, its steric hindrance around the acidic center, and its electronic properties.

Long-chain alkyl groups, such as the decyl group in (9-Methyldecyl)sulfamic acid, generally enhance solubility in non-polar organic solvents, which can be advantageous for reactions conducted in such media. scielo.br This increased lipophilicity allows for better interaction with non-polar substrates. For instance, in the synthesis of fatty dihydropyrimidinones, organocatalysts with long-chain alkyl groups have demonstrated good catalytic efficiency. researchgate.net

Branching in the alkyl chain, as with the methyl group at the 9-position of the decyl chain, introduces steric bulk. This can influence the catalyst's approach to the substrate, potentially affecting reaction rates and selectivity. While specific data on this compound is not available, research on analogous catalysts provides insight. For example, comparing catalysts derived from butylamine (B146782) and benzylamine (B48309) showed that the steric and electronic nature of the alkyl/aryl group leads to differences in catalytic yields. scielo.br The benzyl-substituted catalyst (NSA 04) often provided higher yields than the butyl-substituted one (NSA 01), suggesting that electronic effects can be as important as simple chain length. scielo.br

The catalytic activity of sulfamic acid derivatives is often attributed to their zwitterionic nature in solution. researchgate.net The alkyl substituent can influence the equilibrium between the neutral and zwitterionic forms, thereby tuning the catalyst's acidity and reactivity.

| Catalyst ID | Alkyl/Aryl Precursor | Catalyst Loading (mol%) | Product Yield (%) | Key Structural Feature |

|---|---|---|---|---|

| NSA 01 | Butylamine | 20 | 75 | Short, linear alkyl chain |

| NSA 04 | Benzylamine | 20 | 81 | Aromatic group, steric bulk |

| NSA 06 | Chitosan (B1678972) | 20 | 45 | Polymeric, bulky backbone |

| NSA 08 | Thiourea | 20 | 97 | Enhanced zwitterionic character |

Based on these findings, the 9-methyldecyl group is expected to confer high lipophilicity, making it an effective catalyst for reactions involving fatty or long-chain substrates in organic solvents. core.ac.uk The branching may introduce moderate steric hindrance that could be exploited to achieve diastereoselectivity in certain reactions.

Stereochemical Effects on Compound Activity

The presence of a chiral center, such as the C9 position in this compound, introduces the possibility of stereoisomerism, where the (R)- and (S)-enantiomers could exhibit different activity. Research on the intramolecular C-H amination of chiral sulfamate (B1201201) esters catalyzed by rhodium compounds provides a clear precedent for the significant role of stereochemistry. nih.gov

In these studies, the inherent chirality of the sulfamate ester backbone dictates the stereochemical outcome of the reaction, leading to high diastereoselectivity. nih.gov A proposed transition state model suggests that the substrate adopts a specific conformation to minimize steric interactions, which in turn directs the C-H insertion to a particular face of the molecule. nih.gov

Applying this principle to this compound as a catalyst or a reactant, the stereochemistry at the C9 position would likely influence its interactions with other chiral molecules.

As a Catalyst: A stereochemically pure (R)- or (S)-(9-Methyldecyl)sulfamic acid could act as a chiral Brønsted acid. In a reaction involving a prochiral substrate, the catalyst's chiral environment could favor the formation of one enantiomer of the product over the other, a process known as asymmetric catalysis.

As a Reactant/Inhibitor: When interacting with a biological macromolecule like an enzyme, which is itself chiral, the (R)- and (S)-enantiomers would likely have different binding affinities and orientations within the active site. This difference in fit would almost certainly lead to variations in biological activity, such as the degree of enzyme inhibition.

While specific experimental data for the enantiomers of this compound is not documented in the reviewed literature, the established principles of stereochemistry in chiral sulfamate reactions strongly support the hypothesis that its stereoisomers would display distinct chemical and biological activities. nih.gov

Rational Design Principles for Modulating Compound Behavior in Research Applications

The rational design of sulfamic acid derivatives, including those with complex side chains like 9-methyldecyl, is guided by established principles aimed at tailoring the molecule for specific functions, such as catalysis or enzyme inhibition. nih.govnih.gov

The Active Moiety (Pharmacophore): The sulfamic acid group (or sulfamate, -NHSO₃⁻) is the key functional group. It is recognized as a bioisostere of the phosphate (B84403)/sulfate (B86663) group. rsc.org In enzyme inhibition, it acts as a phosphotyrosine mimetic, allowing it to bind to the active sites of enzymes like protein tyrosine phosphatases (PTPs). rcsb.org For catalysis, its Brønsted acidity is the key feature. researchgate.net

The Scaffold: A core structure or scaffold is used to position the sulfamic acid group and other functionalities in a precise three-dimensional arrangement. For inhibitors, this scaffold helps the molecule fit into an enzyme's binding pocket.

The Lipophilic Tail/Side Chain: The alkyl or aryl portion of the molecule, such as the 9-methyldecyl group, is crucial for modulating physical properties and providing additional interactions.

Solubility and Bioavailability: Increasing the lipophilicity with a long alkyl chain can enhance membrane permeability.

Selectivity and Potency: The tail can interact with hydrophobic pockets within or adjacent to an enzyme's active site. For PTP1B inhibitors, for example, ligands are designed to bind to a secondary, non-catalytic aryl phosphate binding site to enhance both potency and selectivity. mdpi.com The length, branching, and rigidity of this tail are critical variables. The 9-methyldecyl group would be designed to occupy a large, hydrophobic pocket.

Introducing Additional Functional Groups: Polar groups like carboxylates or amines can be added to the scaffold or tail to form specific hydrogen bonds or salt bridges with enzyme residues, further enhancing binding affinity and selectivity. rsc.org

A modular or fragment-based approach is often employed, where a fragment that binds to the catalytic site is identified and then linked to another fragment that binds to a nearby secondary site. nih.gov For this compound, the sulfamic acid head would be the catalytic site binder, while the long, branched tail would be designed to interact with adjacent hydrophobic regions to increase selectivity and potency.

Exploration of Substituent Effects on Enzymatic Inhibition Mechanisms (e.g., Carbonic Anhydrase, Protein Tyrosine Phosphatases)

The sulfamate moiety is a privileged structure in the design of enzyme inhibitors, particularly for sulfatases, carbonic anhydrases, and protein tyrosine phosphatases. rsc.orgacs.org The substituent attached to the sulfamate nitrogen plays a critical role in determining the potency and selectivity of inhibition.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are zinc-containing metalloenzymes. Classical inhibitors are primary sulfonamides (R-SO₂NH₂), which coordinate to the catalytic Zn²⁺ ion via their deprotonated nitrogen atom. The sulfamate group (-NHSO₃H) is also an effective zinc-binding group and has been incorporated into CA inhibitors. nih.gov

Structure-activity relationship studies comparing sulfamate and sulfamide (B24259) bioisosteres show that the sulfamate group is markedly more potent in inhibiting CA-II. nih.gov The potency is highly dependent on the scaffold to which the sulfamate is attached. The 9-methyldecyl group in this compound would serve as a large, lipophilic tail. In the context of CA inhibition, this tail would interact with hydrophobic regions of the enzyme's active site cone. The size and shape of this tail would influence the inhibitor's affinity and its selectivity between different CA isozymes, which vary in the topography of their active sites. nih.gov

| Compound | Inhibitory Group | K_i (nM) |

|---|---|---|

| Topiramate (1) | Sulfamate | 260 |

| Analog (4) | Sulfamide | 15,000 |

| Cyclic Sulfate Analog (6) | Sulfamate | 3.2 |

| Cyclic Sulfate Analog (5) | Sulfamide | 1,100 |

Protein Tyrosine Phosphatase (PTP) Inhibition: PTPs, such as PTP1B, are key regulators in signaling pathways and are major targets for diseases like type 2 diabetes and obesity. scientificarchives.com PTPs function by dephosphorylating phosphotyrosine residues on substrate proteins. The sulfamic acid group is an effective phosphotyrosine mimetic because its tetrahedral geometry and negative charge can mimic the phosphate group, allowing it to bind to the highly conserved catalytic active site of PTPs. nih.govrcsb.org

However, achieving selectivity is a major challenge. Rational design focuses on exploiting a secondary, less conserved binding site (site B) near the active site. mdpi.com A large, lipophilic tail attached to the phosphotyrosine mimetic can occupy this pocket, leading to a significant increase in both potency and selectivity.

The this compound structure is well-suited for this strategy.

The sulfamic acid head would anchor the molecule in the catalytic active site.

The (9-Methyldecyl) tail would serve as the lipophilic appendage designed to occupy the secondary hydrophobic pocket. The length (decyl) and branching (9-methyl) would be fine-tuned to maximize van der Waals interactions within this pocket, thereby distinguishing it from other PTPs and enhancing selectivity for the target PTP. nih.gov Molecular docking simulations of similar triaryl-based sulfamic acid derivatives have confirmed that such interactions are key to understanding the structure-activity relationship and achieving high inhibitory activity and selectivity. nih.gov

Advanced Analytical Methodologies for Characterization of 9 Methyldecyl Sulfamic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in (9-Methyldecyl)sulfamic acid.

In a typical ¹H NMR spectrum, the protons of the alkyl chain would exhibit signals in the upfield region. The methyl groups, including the one at the 9-position, would likely produce signals around δ 0.8-1.0 ppm. The methylene (B1212753) (-CH₂) protons of the decyl chain would appear as a complex multiplet in the range of δ 1.2-1.6 ppm. The methylene group attached to the nitrogen atom of the sulfamic acid moiety is expected to be deshielded and would therefore resonate further downfield. Protons on the nitrogen of the sulfamic acid group can be observed as a broad singlet, and its chemical shift can be influenced by factors such as solvent and concentration. scielo.brresearchgate.net For instance, in related sulfamic acid derivatives studied in DMSO-d₆, the NH protons can appear as broad signals. scielo.br

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the methyl groups would resonate at the highest field (lowest δ value). The series of methylene carbons in the decyl chain would appear in the δ 20-40 ppm range. The carbon atom bonded to the nitrogen (C1) would be significantly downfield due to the electron-withdrawing effect of the sulfamic acid group.

A representative, though not identical, ¹H NMR spectrum of a compound with a long alkyl chain, 9-(10-((tert-butyldiphenylsilyl)oxy)-7,7-difluoro-9-methyldecyl)-9H-carbazole, shows the complexity of the methylene region and the distinct signals for the terminal methyl groups. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (on C9) | ~0.8-1.0 | ~14 |

| CH₃ (terminal) | ~0.8-1.0 | ~14 |

| -(CH₂)n- (chain) | ~1.2-1.6 | ~22-35 |

| CH (C9) | Multiplet | ~35-40 |

| N-CH₂ | Downfield shift | ~40-50 |

| NH | Broad singlet | - |

Note: The values in this table are estimations based on analogous structures and general NMR principles.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the N-H, C-H, S=O, and S-N bonds.

The presence of the sulfamic acid group is typically confirmed by strong absorptions from the sulfonyl group (S=O), which are expected in the 1350–1450 cm⁻¹ region. mdpi.com The S-N stretching vibration is also a key indicator. The N-H stretching vibrations of the amino group would appear in the region of 3100-3300 cm⁻¹. The aliphatic C-H stretching vibrations from the methyldecyl chain would be observed as sharp peaks between 2850 and 3000 cm⁻¹. epo.org

The IR spectrum of the parent compound, sulfamic acid, shows characteristic peaks that can be used as a reference. chemicalbook.com While the long alkyl chain in this compound will dominate the C-H stretching region, the fingerprint region will contain the crucial absorptions for the sulfamic acid moiety.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| C-H (alkyl) | Stretching | 2850-3000 |

| S=O | Asymmetric Stretching | 1350-1450 mdpi.com |

| S=O | Symmetric Stretching | ~1150-1250 |

| S-N | Stretching | ~900-1000 |

Note: These are typical ranges and can be influenced by the molecular environment and physical state of the sample.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable.

In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The presence of a sulfate (B86663) group can often be indicated by a fragment ion at m/z 97 in negative ion mode ESIMS, corresponding to [HSO₄]⁻. mdpi.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. rsc.org

Fragmentation patterns observed in the MS/MS spectrum would provide further structural details. Cleavage of the C-S or C-N bonds and fragmentation of the alkyl chain would yield characteristic ions that help to piece together the molecule's structure. For instance, FAB-MS has been used to characterize related ester derivatives. google.comgoogleapis.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths and angles. wikipedia.org

In the solid state, sulfamic acid exists as a zwitterion, H₃N⁺SO₃⁻. wikipedia.orgatamanchemicals.com It is highly probable that this compound would also adopt a zwitterionic form in the crystalline state. An XRD study would confirm this and reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the sulfamate (B1201201) groups.

Powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of a bulk sample and identify its crystal system. chesci.comrasayanjournal.co.inxisdxjxsu.asia The diffraction pattern is a fingerprint of the crystalline phase.

Chromatographic Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like sulfamic acid derivatives. sielc.com A reversed-phase HPLC method, likely using a C18 column, could be developed. chromforum.org Due to the lack of a strong chromophore in the molecule, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be necessary for detection. sielc.comshodex.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). LC-MS/MS analysis provides high sensitivity and selectivity for quantitative analysis. shodex.com

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. dokumen.pub Direct analysis of this compound by GC may be challenging due to its low volatility and potential for thermal decomposition. Derivatization to a more volatile ester or silyl (B83357) derivative might be necessary to facilitate GC analysis. However, GC has been utilized for the analysis of related compounds after appropriate sample preparation. nih.govcurtin.edu.au

Emerging Research Applications and Interdisciplinary Studies of 9 Methyldecyl Sulfamic Acid

Investigation in Materials Science (e.g., Electrolyte Components)

Currently, there is no publicly available research specifically investigating the use of (9-Methyldecyl)sulfamic acid as an electrolyte component in materials science. While sulfamic acid itself is utilized in various industrial applications, including cleaning and metal finishing, dedicated studies on this particular branched-chain derivative for electrolyte applications have not been identified in the reviewed literature.

Potential in Enzymatic Inhibition Studies for Basic Biochemical Understanding and Target Identification (e.g., Carbonic Anhydrase, Protein Tyrosine Phosphatases)

The sulfamic acid moiety is a recognized pharmacophore in the design of enzyme inhibitors. However, specific studies on this compound as an inhibitor for carbonic anhydrase or protein tyrosine phosphatases are not available in the current body of scientific literature.

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Their inhibition is a target for various therapeutic areas. nih.gov While sulfonamides and other sulfamic acid derivatives have been investigated as carbonic anhydrase inhibitors, research specifically detailing the inhibitory activity of this compound has not been published.

Protein Tyrosine Phosphatases (PTPs): PTPs are a group of enzymes that remove phosphate (B84403) groups from phosphorylated tyrosine residues on proteins, playing a crucial role in cell signaling. nih.gov The sulfamic acid group has been identified as a potential phosphotyrosine mimetic, making it a valuable scaffold for designing PTP inhibitors. rcsb.org High-throughput screening has identified the sulfamic acid moiety in promising candidates for PTP1B inhibitor design. rcsb.org However, there is no specific research available that evaluates this compound for its potential to inhibit PTPs.

Role in Analytical Chemistry Research (e.g., as a Titrating Agent or Primary Standard)

Sulfamic acid is well-established in analytical chemistry as a primary standard for acid-base titrations due to its high purity, stability in crystalline form, and non-hygroscopic nature. sigmaaldrich.comhdchemicals.co.uk It is used to standardize solutions of bases. hdchemicals.co.ukedu.krd

There is no evidence in the scientific literature to suggest that this compound is used as a titrating agent or a primary standard. The introduction of the long, branched alkyl chain ((9-methyldecyl) group) would significantly alter the physicochemical properties of the molecule compared to unsubstituted sulfamic acid, likely making it less suitable for the requirements of a primary standard, which include high solubility in the titration medium and a well-defined stoichiometry. thoughtco.com

Environmental Chemistry Research Perspectives (e.g., degradation pathways)

No specific research on the environmental degradation pathways of this compound has been identified. General principles of environmental chemistry suggest that the degradation of such a molecule would involve the breakdown of its constituent parts: the branched alkyl chain and the sulfamic acid group. The environmental fate would be influenced by factors such as its solubility, biodegradability, and potential for bioaccumulation, none of which have been specifically studied for this compound.

Q & A

Q. What are the key physicochemical properties of (9-Methyldecyl)sulfamic acid that influence its reactivity in organic synthesis?

The compound exhibits strong acidity (pH ~2 in aqueous solutions, comparable to mineral acids) and stability under dry conditions, making it suitable for acid-catalyzed reactions. Its molecular structure, confirmed via X-ray and neutron diffraction studies, reveals a planar sulfonic acid group and a hydrophobic alkyl chain, enabling dual functionality in catalysis and solubility modulation . Thermal stability is critical: decomposition begins at 209°C under normal pressure, releasing SO₃ and SO₂, which necessitates controlled heating in synthetic protocols .

Q. What experimental methodologies are commonly employed to synthesize this compound in laboratory settings?

Synthesis often involves multicomponent reactions (e.g., Friedlander quinoline synthesis) using sulfamic acid as a catalyst. For example, a one-pot mechanochemical approach with ball milling (400–600 rpm, 60–90 minutes) at 20 mol% catalyst loading achieves yields >90% . Solvent-free conditions or polar solvents (e.g., ethanol) are preferred to enhance reaction efficiency and reduce byproducts .

Q. How can the acidity of this compound be accurately measured, and what challenges exist in determining its ionization constants?

Potentiometric titration with a reference weak acid (e.g., sulfanilic acid) is recommended due to its strong acidity (pKa ~1.0). Challenges arise from its propensity to decompose at high temperatures and interference from hydrolysis byproducts. E.m.f. methods require careful calibration to avoid overestimating ionization constants .

Advanced Research Questions

Q. What strategies can be implemented to resolve contradictions in toxicity data reported for this compound across different studies?

Systematic reviews (following COSMOS-E guidelines) should assess confounding variables like exposure duration and purity of test samples. Meta-analyses combining in vitro (e.g., cytotoxicity assays) and in vivo data (e.g., rodent models) can clarify dose-response relationships. Cross-validation using standardized MeSH terms (e.g., "decanoic acids/pharmacokinetics") ensures consistency in literature searches .

Q. How can reaction parameters such as catalyst loading and milling speed be optimized to maximize the yield of this compound in mechanochemical synthesis?

Design of Experiments (DoE) with response surface methodology (RSM) is effective. For instance, varying sulfamic acid loading (5–25 mol%) and milling speed (400–600 rpm) identifies optimal conditions (20 mol%, 550 rpm, 75 minutes) through yield vs. energy input trade-off analysis. Real-time pH monitoring during synthesis prevents premature decomposition .

Q. What mechanistic insights explain the catalytic efficiency of this compound in multicomponent reactions, and how can kinetic studies be designed to validate these pathways?

The acid’s dual Brønsted acidity and hydrophobic chain facilitate proton transfer and substrate preorganization. Kinetic studies using stopped-flow NMR or isotopic labeling (e.g., deuterated solvents) can track intermediate formation. Comparative studies with substituted analogs (e.g., shorter alkyl chains) isolate steric and electronic effects .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., temperature, pH)?

Accelerated stability testing under ICH guidelines includes:

- Thermal gravimetric analysis (TGA) to monitor decomposition thresholds (215–225°C).

- Hydrolysis studies in buffered solutions (pH 2–12) with HPLC quantification of degradation products (e.g., sulfonic acid derivatives).

- Compatibility tests with common lab materials (e.g., glass, stainless steel) to identify corrosive interactions .

Key Methodological Recommendations

- For Synthesis : Prioritize solvent-free mechanochemical methods to reduce waste and improve atom economy .

- For Toxicity Studies : Use OECD-compliant assays (e.g., Ames test) and report results using standardized MeSH terms to enhance cross-study comparability .

- For Stability Testing : Combine TGA with dynamic vapor sorption (DVS) to assess hygroscopicity risks in storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.